molecular formula C15H18N4O5 B14944141 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B14944141
M. Wt: 334.33 g/mol
InChI Key: DDRAZUJIINQMOC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, a nitro-substituted pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenyl ethylamine and 3-nitro-1H-pyrazole.

    Formation of Intermediate: The 3,4-dimethoxyphenyl ethylamine is reacted with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-nitro-1H-pyrazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly at the nitro group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of corresponding oxides.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide: This compound has similar structural features but with additional methoxy groups.

    3,4-dimethoxyphenyl ethylamine derivatives: These compounds share the dimethoxyphenyl ethylamine moiety.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro-substituted pyrazole ring and the dimethoxyphenyl group

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H18N4O5/c1-23-12-4-3-11(9-13(12)24-2)5-7-16-15(20)10-18-8-6-14(17-18)19(21)22/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,16,20)

InChI Key

DDRAZUJIINQMOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC(=N2)[N+](=O)[O-])OC

Origin of Product

United States

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